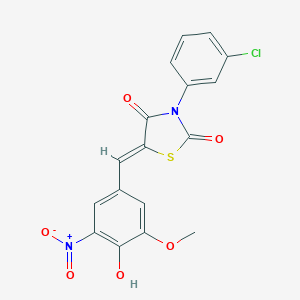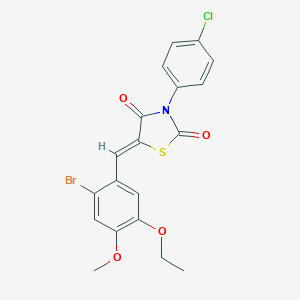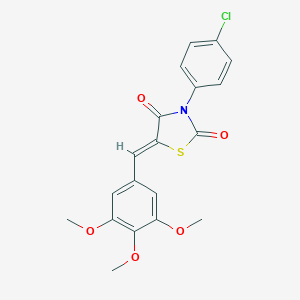
3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione, also known as CNB-001, is a synthetic derivative of the natural compound curcumin. It has been found to have potential therapeutic effects on various diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Wirkmechanismus
The mechanism of action of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been found to have antioxidant, anti-inflammatory, and neuroprotective effects. 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione can scavenge free radicals and inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. It can also inhibit the activation of pro-inflammatory cytokines and reduce neuroinflammation.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects. It can increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the expression of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It can also increase the levels of brain-derived neurotrophic factor, which is important for neuronal survival and function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is that it has been extensively studied in animal models and has shown promising results. Another advantage is that it has low toxicity and is well-tolerated in animals. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize the dosage and treatment regimen.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to further investigate the mechanism of action and optimize the dosage and treatment regimen. Another direction is to study the effects of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione in human clinical trials. Additionally, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione could be used in combination with other drugs or therapies to enhance its therapeutic effects. Finally, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione could be modified to improve its pharmacokinetic properties and increase its bioavailability.
In conclusion, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic derivative of curcumin that has potential therapeutic effects on various diseases. It has been extensively studied in animal models and has shown promising results. However, the mechanism of action is not fully understood, which makes it difficult to optimize the dosage and treatment regimen. Further research is needed to fully understand the potential of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione as a therapeutic agent.
Synthesemethoden
3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is synthesized by reacting 3-chlorobenzaldehyde with 4-hydroxy-3-methoxy-5-nitrobenzene-1,2-diamine to form a Schiff base intermediate. The intermediate is then reacted with thiazolidine-2,4-dione in the presence of a catalyst to form 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic effects on various diseases. In Alzheimer's disease, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been found to reduce amyloid beta-induced neurotoxicity and improve cognitive function in animal models (Chen et al., 2018). In Parkinson's disease, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been found to protect dopaminergic neurons and improve motor function in animal models (Chen et al., 2019). In traumatic brain injury, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been found to reduce brain edema and improve neurological function in animal models (Yan et al., 2017).
Eigenschaften
Produktname |
3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C17H11ClN2O6S |
Molekulargewicht |
406.8 g/mol |
IUPAC-Name |
(5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H11ClN2O6S/c1-26-13-6-9(5-12(15(13)21)20(24)25)7-14-16(22)19(17(23)27-14)11-4-2-3-10(18)8-11/h2-8,21H,1H3/b14-7- |
InChI-Schlüssel |
PADTZIJWSMJYJO-AUWJEWJLSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301132.png)

![3-(4-Chlorophenyl)-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301137.png)
![2-[(2-Chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301139.png)

![(5Z)-3-(4-chlorophenyl)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301143.png)


![3-(4-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301147.png)
![(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301148.png)


